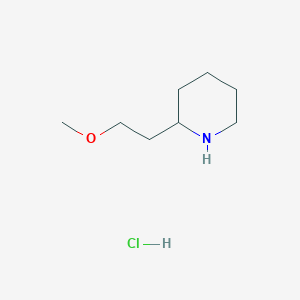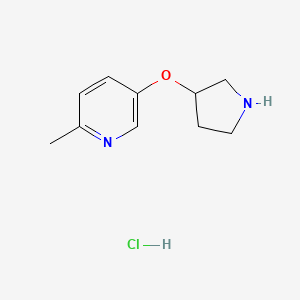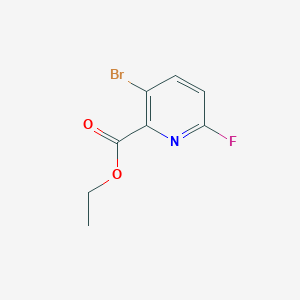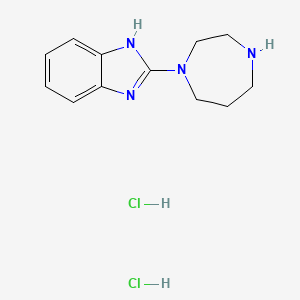
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Overview
Description
The compound “2-(1,4-diazepan-1-yl)acetic acid dihydrochloride” has a CAS Number of 1240528-26-0 and a molecular weight of 231.12 . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula for “2-(1,4-diazepan-1-yl)-1H-benzi midazole dihydrochloride” is C12H18Cl2N4, with an average mass of 289.204 Da .Physical And Chemical Properties Analysis
The compound “2-(1,4-diazepan-1-yl)acetic acid dihydrochloride” has a molecular weight of 230.14 and is a powder at room temperature . Another related compound, “2-(1,4-diazepan-1-yl)-N-ethylacetamide dihydrochloride”, has a molecular weight of 258.19 .Scientific Research Applications
Anti-Tubercular Agents
Research has indicated the potential use of 1,4-diazepan-1-yl-benzodiazole derivatives in combating tuberculosis. A study demonstrated that certain compounds within this category exhibited moderate to very good anti-tubercular activity against Mycobacterium tuberculosis, with minimal toxicity against mouse macrophage cell lines (Naidu et al., 2016).
Anxiolytic and Analgesic Agents
Derivatives of 1,4-diazepan-1-yl-benzodiazole have been synthesized and evaluated for their anxiolytic and analgesic properties. Studies found compounds with significant potential in these areas, suggesting a role in the treatment of anxiety and pain (Maltsev et al., 2021).
Anticancer Agents
A series of novel 1,4-diazepan-1-yl-benzodiazole derivatives demonstrated anticancer activity, particularly against B-cell leukemic cell lines. Specific compounds showed promising results in inhibiting cancer cell growth (Teimoori et al., 2011).
Corrosion Inhibition
1,4-diazepan-1-yl-benzodiazole compounds have shown efficacy as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This application is significant in industrial settings where corrosion resistance is crucial (Verma et al., 2016).
Antihistamine Activity
These compounds have been studied for their potential in antihistamine activity, which could be beneficial in treating allergic reactions and related conditions. Research into their interactions with histamine receptors has provided insights into their pharmacological potential (Brzezińska et al., 2003).
Antimicrobial Activity
Synthesized 1,4-diazepan-1-yl-benzodiazole derivatives have been evaluated for antimicrobial activity against various bacterial and fungal strains, showing significant potential in this field (Desai & Joshi, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16;;/h1-2,4-5,13H,3,6-9H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBCIPBOJYKKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



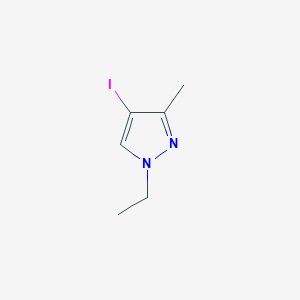
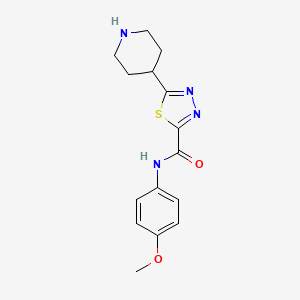
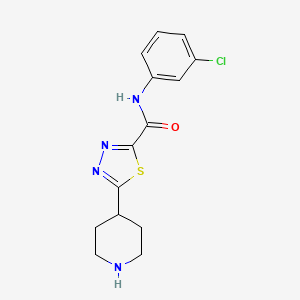
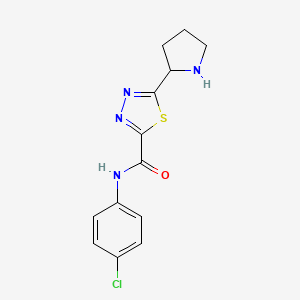
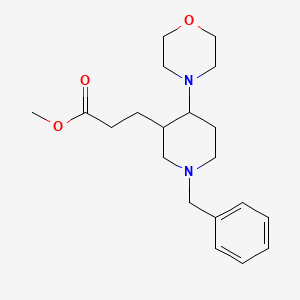

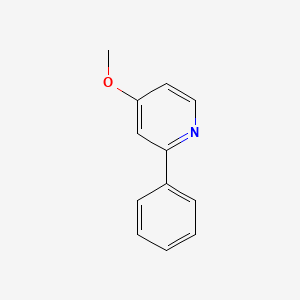

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
